Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate
CAS No.:
Cat. No.: VC17452567
Molecular Formula: C9H7BrF3NO2
Molecular Weight: 298.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H7BrF3NO2 |
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Molecular Weight | 298.06 g/mol |
IUPAC Name | methyl 2-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]acetate |
Standard InChI | InChI=1S/C9H7BrF3NO2/c1-16-8(15)3-7-6(9(11,12)13)2-5(10)4-14-7/h2,4H,3H2,1H3 |
Standard InChI Key | CMZAJSWULBLCFL-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CC1=C(C=C(C=N1)Br)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate (CHBrFNO) features a pyridine ring with three distinct substituents:
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Bromine at position 5, enhancing electrophilic reactivity.
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Trifluoromethyl (-CF) at position 3, contributing to metabolic stability and lipophilicity.
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Acetate ester (-OCOCH) at position 2, facilitating prodrug strategies or further functionalization.
Table 1: Key Physicochemical Properties
The trifluoromethyl group significantly influences the compound’s electronic properties, reducing basicity compared to non-fluorinated analogs . The ester group enhances solubility in organic solvents, making it suitable for reaction media like ethyl acetate or tetrahydrofuran .
Synthetic Methodologies
Route 1: Multistep Synthesis via Malonate Intermediates
A patent (CN109232399B) describes a four-step synthesis for 5-bromo-2-methyl-3-(trifluoromethyl)pyridine , which can be adapted for the target compound:
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Alkylation: Diethyl malonate reacts with 2-chloro-3-trifluoromethyl-5-nitropyridine under basic conditions to form a malonate intermediate.
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Decarboxylation: Acidic hydrolysis removes the malonate group, yielding a methyl-substituted pyridine.
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Reduction: Nitro groups are reduced to amines using iron powder in acetic acid.
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Diazotization and Bromination: Diazotization with tert-butyl nitrite followed by copper bromide-mediated bromination introduces the bromine substituent.
Table 2: Critical Reaction Parameters from Patent CN109232399B
Step | Key Conditions | Yield (%) |
---|---|---|
Malonate Alkylation | THF, 0–25°C, 24 h | 76.6 |
Acidic Decarboxylation | 6N HCl, reflux | 76.6 |
Nitro Reduction | Fe, AcOH, 80°C | 85.0 |
Bromination | CuBr, tert-butyl nitrite, EA | 65.0 |
For the target ester, an additional esterification step using methanol and acetyl chloride would follow bromination .
Route 2: Direct Esterification of Pyridinecarboxylic Acid
A modified approach involves:
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Bromination of 3-(trifluoromethyl)pyridin-2-ylacetic acid.
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Esterification with methanol under acidic catalysis (e.g., HSO) .
Applications in Pharmaceutical Development
TRPA1 Ion Channel Modulation
The compound’s structural analogs (e.g., 5-bromo-2-methyl-3-(trifluoromethyl)pyridine) are documented as TRPA1 inhibitors . TRPA1 channels mediate pain signaling and inflammatory responses, making them targets for:
Analytical Characterization
Spectroscopic Data (Predicted)
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H NMR (400 MHz, CDCl): δ 8.72 (s, 1H, H-6), 8.24 (s, 1H, H-4), 3.82 (s, 3H, OCH), 3.68 (s, 2H, CH).
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F NMR: δ -58.9 (CF).
Chromatographic Methods
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